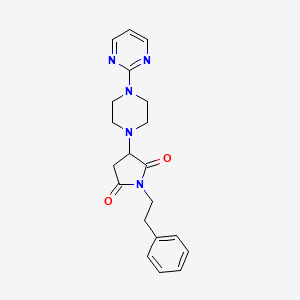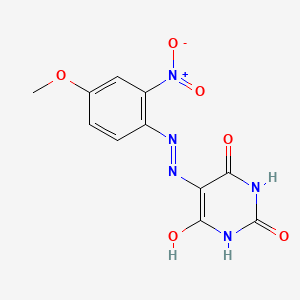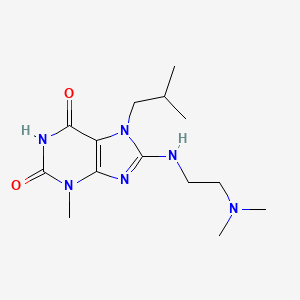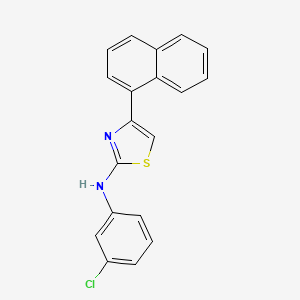![molecular formula C16H15N3O3 B11111395 2-{(E)-[2-(2-nitrophenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B11111395.png)
2-{(E)-[2-(2-nitrophenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone is a complex organic compound with a unique structure that combines an allyl group, a hydroxybenzaldehyde moiety, and a nitrophenyl hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone typically involves the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Allyl-2-hydroxybenzaldehyde: Shares the hydroxybenzaldehyde moiety but lacks the nitrophenyl hydrazone group.
2-Nitrophenylhydrazine: Contains the nitrophenyl hydrazone group but lacks the allyl and hydroxybenzaldehyde moieties.
Salicylaldehyde: Similar structure with a hydroxybenzaldehyde moiety but lacks the allyl and nitrophenyl groups.
Uniqueness
3-Allyl-2-hydroxybenzaldehyde 1-(2-nitrophenyl)hydrazone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[(E)-[(2-nitrophenyl)hydrazinylidene]methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C16H15N3O3/c1-2-6-12-7-5-8-13(16(12)20)11-17-18-14-9-3-4-10-15(14)19(21)22/h2-5,7-11,18,20H,1,6H2/b17-11+ |
InChI Key |
PRBJRUVKDHHKGA-GZTJUZNOSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC2=CC=CC=C2[N+](=O)[O-])O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11111325.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11111335.png)
![1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11111345.png)
![N-[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]acetamide (non-preferred name)](/img/structure/B11111354.png)

![3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid](/img/structure/B11111357.png)
![(1E)-1-(2,4-dimethoxybenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11111362.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11111363.png)



![{4-(amino-kappaN)-3-[1-(benzylimino-kappaN)ethyl]-5,5,5-trifluoropent-3-en-2-onato}(diphenyl)boron](/img/structure/B11111390.png)
![(E,E)-N,N'-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]](/img/structure/B11111397.png)
